Product packaging for Pyrazol-1-yl-methanol(Cat. No.:CAS No. 1120-82-7)

Pyrazol-1-yl-methanol

Cat. No.: B075581
CAS No.: 1120-82-7
M. Wt: 98.1 g/mol
InChI Key: BYUMAPPWWKNLNX-UHFFFAOYSA-N
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Description

Pyrazol-1-yl-methanol is a versatile and valuable bifunctional heterocyclic building block extensively employed in chemical synthesis and medicinal chemistry research. This compound features both a pyrazole ring, a privileged scaffold in drug discovery, and a hydroxymethyl group, making it an ideal precursor for the construction of more complex molecular architectures. Its primary research value lies in its ability to serve as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs), ligands for catalysis, and functional materials. The pyrazole nitrogen atoms can act as ligands for metal coordination, while the hydroxymethyl group can be readily functionalized through alkylation, acylation, or oxidation, or used to form ether and ester linkages.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B075581 Pyrazol-1-yl-methanol CAS No. 1120-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazol-1-ylmethanol
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InChI

InChI=1S/C4H6N2O/c7-4-6-3-1-2-5-6/h1-3,7H,4H2
Source PubChem
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InChI Key

BYUMAPPWWKNLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10287360
Record name Pyrazol-1-yl-methanol
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Molecular Weight

98.10 g/mol
Source PubChem
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CAS No.

1120-82-7
Record name N-(Hydroxymethyl)pyrazole
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Record name Pyrazol-1-yl-methanol
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Record name 1H-pyrazol-1-ylmethanol
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Synthetic Methodologies for Pyrazol 1 Yl Methanol and Its Derivatives

Direct Synthetic Routes to Pyrazol-1-yl-methanol

The direct formation of this compound is most commonly achieved through condensation reactions, although other pathways have also been established.

Condensation Reactions of Pyrazoles with Formaldehyde (B43269)

The most prevalent and straightforward method for synthesizing this compound is the direct condensation of a pyrazole (B372694) with formaldehyde. evitachem.commdpi.com This reaction is typically carried out under mild conditions and can be adapted for various substituted pyrazoles.

For instance, the reaction of 3,5-dimethylpyrazole (B48361) with formaldehyde in ethanol (B145695) leads to the formation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with yields often exceeding 80%. mdpi.com Similarly, [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol can be synthesized by reacting 4-methyl-3-trifluoromethylpyrazole with formaldehyde, often in the presence of an acid catalyst. evitachem.com The choice of solvent, such as methanol (B129727) or ethanol, and the careful control of temperature and pH are crucial for optimizing the yield and purity of the final product. evitachem.com

Table 1: Examples of this compound Synthesis via Formaldehyde Condensation

Pyrazole PrecursorProductReaction ConditionsYieldReference
3,5-dimethylpyrazole(3,5-dimethyl-1H-pyrazol-1-yl)methanolEthanol, mild conditions>80% mdpi.com
4-methyl-3-trifluoromethylpyrazole[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanolAcid catalyst, methanol or ethanol- evitachem.com
Pyrazole(1H-pyrazol-1-yl)methanolControlled conditions-

Other Established Synthetic Pathways

Beyond direct condensation with formaldehyde, other synthetic strategies for obtaining this compound and its analogs exist. One such method is the hydroxymethylation of the pyrazole ring through electrophilic substitution, where a suitable precursor undergoes a nucleophilic attack by formaldehyde. evitachem.com Additionally, some synthetic routes may involve multiple steps, such as the Vilsmeier-Haack reaction to introduce a formyl group, which can then be reduced to the corresponding alcohol. For example, 1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, synthesized via the Vilsmeier-Haack method, can be a precursor to the corresponding this compound derivative. researchgate.net

Derivatization Strategies via the Hydroxymethyl Group

The hydroxyl group of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with diverse applications.

N-Alkylation Reactions with Primary Amines

A significant derivatization strategy involves the N-alkylation of primary amines using this compound or its derivatives. mdpi.comresearchgate.netnih.govderpharmachemica.comresearchgate.netsmolecule.combohrium.comresearchgate.netresearchgate.netresearchgate.net This condensation reaction, often carried out in a polar aprotic solvent like acetonitrile (B52724), proceeds via an SN2 mechanism and is a facile one-step method for creating new pyrazole-based ligands and compounds. nih.govresearchgate.netresearchgate.net The reaction typically involves mixing the this compound derivative with a primary amine and refluxing the mixture for several hours. researchgate.netderpharmachemica.com Yields for these reactions can vary widely, from as low as 15.22% to as high as 99.41%, depending on the specific reactants and conditions. nih.govresearchgate.netresearchgate.net

This methodology has been successfully employed to synthesize a variety of compounds, including:

N4,N4-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N1,N1-diethylpentane-1,4-diamine mdpi.com

N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine researchgate.net

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline smolecule.com

Table 2: Examples of N-Alkylation Reactions with Primary Amines

This compound DerivativePrimary AmineProductSolventYieldReference
(3,5-dimethyl-1H-pyrazol-1-yl)methanolDiethylpentane-1,4-diamineN4,N4-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N1,N1-diethylpentane-1,4-diamineAcetonitrile76% mdpi.com
(3,5-dimethyl-1H-pyrazol-1-yl)methanolPropan-2-amineN,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propan-2-amineAcetonitrile61% mdpi.com
(1H-pyrazol-1-yl)methanol4-Aminobenzoic acid4-(((1H-pyrazol-1-yl)methyl)amino)benzoic acidAcetonitrile- nih.gov
(3,5-dimethyl-1H-pyrazol-1-yl)methanol4-aminobenzoic acid4-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)benzoic acidAcetonitrile68.5% smolecule.com

Hydroxymethylation in the Context of Pyrazole Ring Substitution

The introduction of a hydroxymethyl group can also be achieved on a pre-substituted pyrazole ring. researchgate.net This process, known as hydroxymethylation, can be regioselective. For instance, the hydroxymethylation of N-unsubstituted polyfluoroalkylpyrazoles with paraformaldehyde can lead to 1-hydroxymethyl-3-polyfluoroalkylpyrazoles. researchgate.net The reaction conditions are critical, with alkoxyalkylation proceeding in an aqueous-alcohol medium, while hydroxymethylation requires anhydrous conditions. researchgate.net This method allows for the synthesis of this compound derivatives with specific substitution patterns on the pyrazole ring, which can be crucial for tuning the compound's properties.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules, including pyrazole derivatives. researchgate.netbeilstein-journals.orgnih.gov These one-pot reactions involve the combination of three or more reactants to form a final product that incorporates portions of all starting materials. nih.gov While direct multi-component synthesis of this compound itself is less common, MCRs are widely used to generate substituted pyrazoles which can then be hydroxymethylated. beilstein-journals.org For example, the classic Knorr synthesis of pyrazoles, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, can be adapted into a multi-component format where the 1,3-dicarbonyl is generated in situ. beilstein-journals.org These pyrazole products can then potentially undergo hydroxymethylation to yield the desired this compound derivatives.

Advanced Synthetic Techniques and Optimization

The evolution of synthetic chemistry has led to the development of sophisticated techniques that offer significant advantages over traditional methods. These advanced approaches are centered on principles of green chemistry, process intensification, and precise control over reaction parameters to maximize the efficiency of synthesizing this compound and its derivatives.

In recent years, a significant shift towards environmentally friendly synthetic methods has been observed. These methodologies aim to minimize or eliminate the use of hazardous solvents, reduce waste, and utilize renewable resources.

A notable eco-friendly approach involves the condensation of a pyrazole with an aldehyde under mild conditions. For instance, the precursor, (3,5-dimethyl-1H-pyrazol-1-yl)methanol, has been prepared by condensing 3,5-dimethylpyrazole with formaldehyde in ethanol. mdpi.com This method, conducted under mild conditions, achieves yields exceeding 80%. mdpi.com While ethanol is considered a greener solvent, truly solvent-free conditions represent a further step in sustainable synthesis.

Solvent-free synthesis of pyrazole derivatives has been successfully demonstrated through various techniques. One such method involves the reaction of pyrazoles with phenyl glycidyl (B131873) ether under solvent-free, microwave-assisted conditions. This approach has yielded a series of 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol derivatives with yields ranging from 26% to 73%. nih.gov Another example is the solventless synthesis of tris(pyrazolyl)phenylmethane ligands, which has been achieved with moderate to good yields. mdpi.com

Concentrated solar radiation has also been harnessed as a clean and renewable energy source for chemical synthesis. In one study, pyranopyrazole derivatives were synthesized under solvent- and catalyst-free conditions using this method, achieving an impressive yield of 98% in just 3 minutes. bohrium.com These solvent-free and environmentally conscious approaches not only reduce the environmental footprint of chemical synthesis but also often lead to improved reaction efficiency and easier product isolation.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity. rsc.orgmedicaljournalshouse.com The selective heating of polar molecules by microwave irradiation can lead to faster reaction rates compared to conventional heating methods. rsc.org

The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation. For example, the synthesis of (5-amino-3-aryl-pyrazol-1-yl)(6-chloropyrazin-2-yl)-methanones via microwave-assisted cyclocondensation resulted in high yields of 72-82% within 10 to 15 minutes. In a comparative study, the microwave-assisted synthesis of certain pyrazole derivatives showed a significant increase in yield (54-81%) compared to conventional heating methods (36.9-48.6%), with reaction times reduced from 12-16 hours to just 4-7 minutes. medicaljournalshouse.com

A solvent-free, microwave-assisted approach has been developed for the ring-opening reactions of phenyl glycidyl ether with various pyrazoles, providing the corresponding adducts in competitive yields. nih.govnih.gov For instance, 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol was synthesized in 73% yield after heating at 120 °C for 1 minute under microwave irradiation. nih.gov Similarly, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol was obtained in 51% yield under the same conditions. nih.gov These examples highlight the efficiency and effectiveness of microwave-assisted protocols in the synthesis of this compound derivatives.

DerivativeMethodSolventTemperature (°C)TimeYield (%)Reference
(3,5-dimethyl-1H-pyrazol-1-yl)methanolConventionalEthanolMild->80 mdpi.com
1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-olMicrowaveSolvent-free1201 min73 nih.gov
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-olMicrowaveSolvent-free1201 min51 nih.gov
1-(3-Chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-olMicrowaveSolvent-free1201 min26 nih.gov
Quinolin-2(1H)-one-based pyrazole derivativesMicrowaveAcetic Acid1207-10 min68-86 rsc.org
1-Aroyl-3,5-dimethyl-1H-pyrazolesMicrowaveEthanol-3-5 min82-98 rsc.org

Continuous flow chemistry has revolutionized chemical manufacturing by offering a safer, more efficient, and scalable alternative to traditional batch processing. acs.orgscielo.br In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters such as temperature, pressure, and residence time. rsc.org

The synthesis of hydroxymethylpyrazoles has been achieved with a 90% yield using optimized continuous flow alkylation protocols. A detailed study on the multistep continuous flow synthesis of 4-(pyrazol-1-yl)carboxanilides demonstrated the transferability of high-temperature microwave conditions to a conventionally heated continuous flow regime. acs.org For example, the synthesis of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate was achieved in 91% yield at 175 °C with a residence time of just 1.5 minutes. acs.org

A unified continuous flow assembly line has been developed for the rapid and modular synthesis of highly functionalized pyrazoles. mit.edu This system allows for telescoped reactions, where the product of one step is directly fed into the next reactor module, significantly enhancing efficiency. mit.edu For instance, a four-step synthesis of a measles therapeutic was accomplished with a total residence time of 31.7 minutes. mit.edu Flow chemistry has also been employed for the synthesis of pyrazole-4-carboxylate derivatives, affording yields between 62% and 82%. mdpi.com

DerivativeMethodSolventTemperature (°C)Residence TimeYield (%)Reference
HydroxymethylpyrazolesContinuous Flow---90
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateContinuous FlowAcetic Acid1751.5 min91 acs.org
Pyrazole-4-carboxylate derivativesContinuous Flow---62-82 mdpi.com
Highly substituted pyrazolesContinuous Flow-9010 min92 mit.edu

Optimizing reaction conditions to maximize yield and purity is a critical aspect of synthetic chemistry. acs.org This involves a systematic investigation of various parameters, including temperature, solvent, catalyst, and reaction time. Purification of the final product is equally important to ensure it meets the required quality standards.

In the synthesis of pyrazole derivatives, several strategies have been employed to enhance yields. As previously mentioned, microwave-assisted and continuous flow methods often result in higher yields compared to conventional batch processes. rsc.orgacs.org The choice of solvent can also play a crucial role. For instance, in the synthesis of pyranopyrazole derivatives, solvent-free conditions under concentrated solar radiation led to a remarkable 98% yield, significantly higher than when the reaction was conducted in water (82% yield). bohrium.com

Purification of this compound and its derivatives is commonly achieved through techniques such as flash chromatography and recrystallization. nih.govacs.org The purity of the synthesized compounds is typically verified using analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org In several reported syntheses of pyrazole derivatives, purities of over 95% have been achieved. nih.gov For example, the purity of a series of 4-(pyrazol-1-yl)carboxanilides was established to be greater than 98% by HPLC and/or 1H NMR spectroscopy. acs.org These rigorous purification and characterization protocols are essential for ensuring the quality and reliability of the synthesized compounds for their intended applications.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Protocols

Spectroscopy is a cornerstone in the characterization of Pyrazol-1-yl-methanol, offering insights into its electronic, vibrational, and nuclear properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons of the pyrazole (B372694) ring and the hydroxymethyl group. The pyrazole protons (H-3, H-4, and H-5) typically appear as multiplets or doublets of doublets in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂-) protons of the hydroxymethyl group are characteristically found further upfield, and the hydroxyl (-OH) proton presents as a broad singlet, the position of which can vary depending on the solvent and concentration. For instance, in a derivative, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline, the methylene protons (CH₂) appear as a doublet at 5.58 ppm, while the pyrazole protons (CHPy) resonate at 6.26 ppm, 7.48 ppm, and 7.87 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazole ring show distinct chemical shifts, as does the carbon of the methylene group. For N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline, the methylene carbon (CH₂) is observed at 58.3 ppm, while the pyrazole carbons (CHPy) are found at 106.5 ppm, 130.4 ppm, and 139.7 ppm. chemicalbook.com The specific chemical shifts are sensitive to substitution on the pyrazole ring.

Nucleus Atom Type Expected Chemical Shift (δ, ppm) Notes
¹HPyrazole H-3, H-5~7.5 - 7.9Downfield due to the aromatic and electron-withdrawing nature of the ring.
¹HPyrazole H-4~6.3Typically a triplet, coupled to H-3 and H-5.
¹HMethylene (-CH₂-)~5.6Singlet or doublet depending on coupling with the hydroxyl proton.
¹HHydroxyl (-OH)VariablePosition and shape depend on solvent, temperature, and concentration.
¹³CPyrazole C-3, C-5~130 - 140Aromatic carbons.
¹³CPyrazole C-4~106Shielded relative to C-3 and C-5.
¹³CMethylene (-CH₂-)~58Aliphatic carbon attached to nitrogen and oxygen.

Note: Data is based on typical values for pyrazole derivatives and may vary slightly for the parent compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, key vibrational bands confirm the presence of the hydroxyl group and the pyrazole ring. nih.gov For related pyrazole derivatives, characteristic peaks for C=N and C=C stretching are observed in the 1600–1678 cm⁻¹ and 1532–1565 cm⁻¹ regions, respectively. arabjchem.org

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H StretchHydroxyl (-OH)3200 - 3600 (broad)
C-H Stretch (Aromatic)Pyrazole Ring3000 - 3100
C-H Stretch (Aliphatic)Methylene (-CH₂-)2850 - 3000
C=N StretchPyrazole Ring~1600 - 1670
C=C StretchPyrazole Ring~1530 - 1570
C-O StretchHydroxyl (-OH)1050 - 1150

Note: Data is based on typical values from spectroscopic databases and literature for pyrazole compounds. nih.govarabjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring, being a conjugated system, exhibits characteristic absorption bands in the ultraviolet region. Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates show that absorption bands between 250 and 275 nm in methanol (B129727) are characteristic of the pyrazole ring. arabjchem.org Similarly, other pyrazole derivatives exhibit absorption maxima in this region, which can be attributed to π→π* transitions within the heterocyclic ring. arabjchem.orgrsc.org For example, dichlorido{N,N,N′-trimethyl-N′-(1H-pyrazol-1-yl-κN²)methyl]ethane-1,2-diamine-κ²N,N′}copper(II) methanol monosolvate shows absorption maxima at 235 nm and 290 nm in methanol.

Mass Spectrometry (ESI-MS, LC-MS, GC-MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and confirming the molecular formula of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern provides structural information.

Technique m/z Value Assignment Reference
GC-MS98[M]⁺ (Molecular Ion) nih.gov
GC-MS81[M-OH]⁺ nih.gov
GC-MS68[M-CH₂O]⁺ or [Pyrazole]⁺ nih.gov

Note: Fragmentation data obtained from the NIST Mass Spectrometry Data Center for this compound. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₄H₆N₂O for this compound). This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound. For example, in the characterization of a complex, bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate, the calculated elemental composition was C, 53.29%; H, 3.68%; N, 21.94%, which closely matched the found values of C, 53.64%; H, 3.42%; N, 21.67%. iucr.org

Element Calculated (%) for C₄H₆N₂O
Carbon (C)48.97
Hydrogen (H)6.16
Nitrogen (N)28.55
Oxygen (O)16.31

Crystallographic Investigations

For instance, the crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate has been determined. iucr.orgnih.govresearchgate.net This complex features a central nickel(II) ion coordinated by two tridentate ligands containing the pyrazol-1-yl group, forming a pseudooctahedral geometry. iucr.orgnih.gov Such studies are vital for understanding the steric and electronic properties that the this compound ligand imparts in coordination chemistry.

Parameter Value for a Representative Derivative
Compoundbis[1-methoxy-2,2,2-tris-(pyrazol-1-yl-κN²)ethane]-copper(II) bis-perchlorate
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.1269(1)
b (Å)21.8348(2)
c (Å)9.1522(1)
β (°)99.7611(4)

Note: Data for a complex containing a pyrazole-based ligand to illustrate typical crystallographic parameters. davidpublisher.com

Electron Diffraction Techniques for Powder Samples

Similarly, there is no specific information available regarding the analysis of this compound powder samples using electron diffraction techniques. This method is often employed when suitable single crystals for SC-XRD cannot be obtained. It provides structural information from a polycrystalline or powdered sample. The lack of data in this area indicates that such studies on this compound have likely not been performed or published.

Reactivity and Mechanistic Investigations of Pyrazol 1 Yl Methanol

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics for pyrazol-1-yl-methanol and its derivatives is crucial for optimizing synthetic protocols and understanding their catalytic behavior. While detailed thermodynamic data for this compound itself is not extensively documented in readily available literature, kinetic studies of reactions where it acts as a precursor or ligand provide significant insights.

Research into the catalytic oxidation of catechol using in-situ catalysts formed from pyrazole-based ligands and copper(II) salts demonstrates the influence of reactant concentrations on reaction rates. Studies have shown that the rate of catechol oxidation can range from a high of 25.1 µmol L⁻¹ min⁻¹ to a low of 0.51 µmol L⁻¹ min⁻¹, depending on the ligand-to-metal ratio in methanol (B129727). researchgate.net For instance, a complex formed between a specific pyrazole-based ligand (L2) and copper(II) acetate (B1210297) in methanol exhibited a maximum reaction rate (Vmax) of 41.67 µmol L⁻¹ min⁻¹ with a Michaelis-Menten constant (Km) of 0.02 mol L⁻¹. researchgate.net

The synthesis of pyrazole (B372694) derivatives often involves high-temperature conditions, which points to rapid reaction kinetics. Microwave-assisted organic synthesis (MAOS) has been effectively used to accelerate pyrazole formation, reducing reaction times from hours to mere minutes. This suggests that the kinetic barriers for these reactions can be overcome with sufficient energy input. In continuous flow synthesis, the rapid kinetics at high temperatures (up to 350 °C) are exploited to achieve reaction times of only 1 to 5 minutes. afinitica.com

Table 1: Kinetic Data for Catechol Oxidation Using a Pyrazole-Derived Copper(II) Complex

Parameter Value Conditions
Vmax 41.67 µmol L⁻¹ min⁻¹ Ligand L2 with Cu(CH₃COO)₂ in methanol. researchgate.net
Km 0.02 mol L⁻¹ Ligand L2 with Cu(CH₃COO)₂ in methanol. researchgate.net
Reaction Rate 25.1 µmol L⁻¹ min⁻¹ 2:1 ligand-to-metal ratio in methanol. researchgate.net
Reaction Rate 0.51 µmol L⁻¹ min⁻¹ 1:2 ligand-to-metal ratio in methanol. researchgate.net

Electron Density Distribution and Reaction Site Analysis

Understanding the reactivity of this compound requires a detailed analysis of its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating electron density distribution and identifying potential reaction sites. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) maps are used to visualize the electronic landscape of a molecule. mdpi.com In pyrazole derivatives, these maps show regions of high electron density (colored red), which are susceptible to electrophilic attack, and regions of low electron density (colored blue), which are prone to nucleophilic attack. For instance, the oxygen atom of the methanol group and the nitrogen atoms of the pyrazole ring are typically electron-rich areas, indicating their nucleophilic character and potential role in intermolecular interactions and coordination with metals. researchgate.netmdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into reactivity. The spatial distribution of the HOMO indicates the sites most likely to donate electrons (nucleophilic centers), while the LUMO distribution highlights the sites most likely to accept electrons (electrophilic centers). researchgate.net For pyrazole derivatives, the nitrogen atoms are often identified as key sites of reactivity, as evidenced by their negative Mulliken charges and their contribution to the HOMO. researchgate.net

Furthermore, reactivity descriptors like Fukui functions can be calculated to precisely pinpoint the electrophilic and nucleophilic centers within the molecule, aiding in the prediction of how the molecule will react with different reagents. mdpi.com These computational analyses confirm that the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group are primary sites for chemical reactions, including N-alkylation and coordination with metal ions. researchgate.netmdpi.com

Proposed Reaction Mechanisms for Derivatization

This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds through various reaction mechanisms.

One of the most common derivatization methods is N-alkylation via a condensation reaction with primary amines. This reaction typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism . smolecule.comnih.gov In this process, a primary amine is condensed with (1H-pyrazol-1-yl)methanol, often in a polar aprotic solvent like acetonitrile (B52724) which favors the SN2 pathway. nih.gov The hydroxyl group of the methanol moiety is first protonated (often under acidic conditions) or converted to a better leaving group, after which the nucleophilic nitrogen of the amine attacks the adjacent carbon, displacing the leaving group.

Another significant mechanism is the Ullmann Condensation or Ullmann-type coupling. This copper-catalyzed reaction is used to form C-N bonds, for example, by coupling a pyrazole with an aryl halide like 4-bromobenzyl alcohol. The proposed mechanism involves the oxidative addition of the aryl halide to the copper(I) catalyst, followed by ligand exchange with the pyrazole and subsequent reductive elimination to yield the final N-aryl-pyrazole product.

For substitutions on the pyrazole ring itself, an electrophilic addition-elimination mechanism is proposed. For instance, the selenocyanation of pyrazoles can be achieved using an electrophilic selenium species. This species undergoes electrophilic addition to the electron-rich C4 position of the pyrazole ring to form a cationic intermediate, which then rearomatizes through deprotonation to yield the 4-selenocyanated pyrazole. beilstein-journals.org

Other advanced methods for derivatization include the Mitsunobu reaction , which allows for the coupling of pyrazole derivatives with alcohols under mild, redox-neutral conditions, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amidation . smolecule.comacs.org

Influence of Solvent and Catalyst Parameters on Reaction Pathways

The outcome of reactions involving this compound and its derivatives is highly dependent on the choice of solvent and catalyst. These parameters can significantly influence reaction rates, yields, and even the nature of the product formed. mdpi.commdpi.com

The solvent plays a critical role in mediating reactivity. In the copper-catalyzed oxidation of catechol using pyrazole-based ligands, methanol, a polar protic solvent, was found to be the most effective medium compared to the polar aprotic solvents tetrahydrofuran (B95107) (THF) and acetonitrile, or the less polar chloroform. mdpi.com Conversely, for SN2 reactions such as the N-alkylation of pyrazoles with primary amines, a polar aprotic solvent like acetonitrile is preferred as it effectively solvates the cation while leaving the nucleophile relatively free, thus promoting the reaction. nih.gov In some cases, switching solvents can dramatically improve yields; for example, changing from an ethanol (B145695)/methanol mixture to acetic acid in a cyclocondensation reaction led to a significant increase in product yield. acs.org

The catalyst system, including the metal salt and any associated ligands or bases, is equally important. In copper-catalyzed reactions, the nature of the counter-ion on the copper salt (e.g., acetate, sulfate, chloride, nitrate) has a demonstrable effect on catalytic activity. mdpi.com Studies on pyrazole synthesis have shown that a catalyst is often essential for the reaction to proceed. mdpi.com The choice of catalyst can be critical for success, as seen where Cu(OTf)₂ gave a 60% yield while Fe(OTf)₃ produced no product under similar conditions. mdpi.com The base used in the reaction also matters; potassium carbonate (K₂CO₃) has been shown to be more effective than other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in certain pyrazole syntheses. mdpi.com In catalytic hydrogenations, the choice between catalysts like 10% Pd/Al₂O₃ and Raney Nickel (RaNi) can determine the cleanliness and efficiency of the reduction process. afinitica.com

Table 2: Effect of Solvent and Catalyst on Pyrazole Derivative Synthesis

Reaction Type Catalyst/Base Solvent Observation Reference(s)
Catechol Oxidation Copper(II) salts Methanol Best catalytic activity compared to THF, CH₃CN, CHCl₃. mdpi.com
Cyclocondensation Self-catalyzed Acetic Acid Higher yield (91%) compared to ethanol (81%). acs.org
N-Alkylation - Acetonitrile Promotes SN2 reaction mechanism. nih.gov
Pyrazole Synthesis Cu(OTf)₂ vs Fe(OTf)₃ Toluene 60% yield with Cu(OTf)₂, 0% yield with Fe(OTf)₃. mdpi.com
Pyrazole Synthesis K₂CO₃ Toluene Higher effectiveness compared to NaH, t-BuOK. mdpi.com
Nitro Group Reduction 10% Pd/Al₂O₃ Acetic Acid Preferred system for clean and full conversion. afinitica.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a important method for investigating the molecular geometry and electron distribution of pyrazole-based compounds. nih.govresearchgate.net These calculations provide deep insights into the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for determining molecular stability, chemical reactivity, and electrical transport properties. dergipark.org.trresearchgate.netemerginginvestigators.org

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability and lower reactivity. dergipark.org.tremerginginvestigators.org For instance, in studies of various pyrazole (B372694) derivatives, the HOMO-LUMO energy gap has been shown to be a substantial factor in predicting the general reactivity of the molecule. researchgate.net DFT calculations at the B3LYP level are commonly employed to determine these orbital energies. researchgate.net In one study on a pyrazole derivative, the HOMO energy was calculated to be -0.3316 eV and the LUMO energy was -0.0472 eV. researchgate.net The distribution of these orbitals is also significant; for example, in some pyrazole-carboxamides, the HOMO is delocalized between phenyl and naphthyl moieties, while the LUMO is localized on the naphthyl moiety with contributions from pyrazole atoms. jcsp.org.pk

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Pyrazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
3-methyl-1-phenylpyrazole-0.3316-0.04720.2844 researchgate.net
Pyrazole-thiophene-based amides (Range)Not SpecifiedNot Specified4.93 - 5.07 researchgate.net
Fluorinated Allopurinol (a pyrazole isomer)Not SpecifiedNot Specified~3.17 emerginginvestigators.org

From the energies of the HOMO and LUMO, several key electronic parameters can be calculated to predict the global reactivity of a molecule. These quantum chemical descriptors provide a quantitative measure of a molecule's stability and reactivity. dergipark.org.tr

Ionization Potential (I): The minimum energy required to remove an electron. It is approximated as I = -EHOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. It is approximated as A = -ELUMO. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. dergipark.org.tr Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft". researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of charge transfer. dergipark.org.tr

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2. dergipark.org.tr

These parameters are instrumental in understanding the behavior of pyrazole derivatives in chemical reactions. For example, a high chemical hardness value implies lower reactivity and less likelihood of charge transfer occurring. dergipark.org.tr

Table 2: Calculated Electronic Parameters for Reactivity Prediction
ParameterFormulaSignificance
Ionization PotentialI ≈ -EHOMOElectron-donating ability
Electron AffinityA ≈ -ELUMOElectron-accepting ability
Chemical Hardnessη ≈ (ELUMO - EHOMO) / 2Resistance to deformation of electron cloud
Chemical SoftnessS = 1 / ηEase of electron cloud deformation
Electronegativityχ ≈ -(EHOMO + ELUMO) / 2Electron-attracting tendency

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the electronic landscape of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netcbijournal.com The MEP surface is color-coded to represent different electrostatic potential values. cbijournal.com

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are associated with nucleophilic character. cbijournal.com

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack. cbijournal.com

Green/Yellow Regions: Represent areas with intermediate or near-zero potential. cbijournal.com

For pyrazole derivatives, MEP maps typically show negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atom of a hydroxyl or carbonyl group, highlighting their nucleophilic nature and ability to act as hydrogen bond acceptors. cbijournal.com Positive potential (blue) is often located around hydrogen atoms, particularly the N-H proton in unsubstituted pyrazoles, indicating their acidity. wuxiapptec.com These maps provide crucial clues about intermolecular interactions and the regioselectivity of chemical reactions. wuxiapptec.com

Molecular Docking Studies in Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. alrasheedcol.edu.iq This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govijpbs.com

For pyrazole derivatives, docking studies have been performed to investigate their potential as inhibitors for various biological targets. For example, pyrazole-carboxamide derivatives have been docked into the active sites of human carbonic anhydrase (hCA) I and II isoenzymes to understand their binding mechanisms. nih.gov Similarly, other derivatives have been studied for their interactions with the Epidermal Growth Factor Receptor (EGFR) to evaluate their potential as cytotoxic agents. alrasheedcol.edu.iq

The results of these studies typically provide a binding energy or fitness score, which quantifies the strength of the ligand-receptor interaction. alrasheedcol.edu.iq The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov These insights are critical for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to enhance its binding affinity and selectivity. rsc.org

Theoretical Prediction of Molecular Stability and Conformation

Computational methods, particularly geometry optimization using DFT, are employed to determine the most stable three-dimensional structure of a molecule. nih.govnih.gov These calculations predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

For pyrazole derivatives, theoretical calculations can confirm structures determined by experimental methods like X-ray crystallography. nih.govmdpi.com For instance, studies have shown that the pyrazole and adjacent rings in substituted pyrazoles are often nearly coplanar, which can be quantified by a small dihedral angle. nih.gov In the case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations were used to compare the energetics and stability of different polymorphs observed in crystal structures. mdpi.com The optimized geometry corresponds to the minimum energy conformation on the potential energy surface, providing a theoretical model of the molecule's most probable shape.

Advanced Topological Analyses (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) analysis, is an advanced computational method used to analyze the electron density topology of a molecule. rsc.org QTAIM can characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces. rsc.org

This analysis is performed on the optimized molecular geometry to understand intramolecular and intermolecular charge transfer and the stability of the molecule. rsc.org By identifying bond critical points (BCPs) in the electron density, QTAIM can quantify the strength and nature of an interaction. For example, it has been used to study non-covalent interactions in co-crystals involving pyrazole-related structures, suggesting that such interactions are moderate in nature. rsc.org This level of analysis provides a deeper understanding of the forces that govern molecular structure and crystal packing.

In Silico Pharmacokinetic Property Prediction (ADMETox)

Computational chemistry offers valuable tools for the early assessment of the pharmacokinetic properties of a molecule, a field known as ADMETox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. For Pyrazol-1-yl-methanol, while comprehensive in silico ADMETox studies are not extensively detailed in publicly available research, a preliminary evaluation can be conducted based on its fundamental physicochemical properties. These computed properties are crucial in predicting the compound's behavior in a biological system and its potential as a drug candidate.

Key physicochemical descriptors for this compound have been calculated and are available in databases such as PubChem. nih.gov These parameters are instrumental in forecasting its drug-likeness and oral bioavailability, often evaluated against criteria such as Lipinski's Rule of Five. scielo.brscielo.br

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Reference
Molecular Weight 98.10 g/mol nih.gov
XLogP3 (Lipophilicity) -1 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Polar Surface Area 38.1 Ų nih.gov
Rotatable Bond Count 1 nih.gov

Detailed Research Findings:

Absorption: The low molecular weight (98.10 g/mol ) and small polar surface area (38.1 Ų) of this compound suggest the potential for good oral absorption. nih.gov Molecules with a molecular weight under 500 g/mol and a polar surface area below 140 Ų are generally considered to have a higher probability of being readily absorbed. scielo.br The negative XLogP3 value of -1 indicates that the compound is hydrophilic, which can influence its absorption and distribution characteristics. nih.gov

Drug-Likeness: An evaluation based on Lipinski's Rule of Five provides a preliminary assessment of the "drug-likeness" of a compound and its potential for oral bioavailability. scielo.br this compound adheres to these rules:

Its molecular weight is less than 500. nih.gov

Its logP value (XLogP3) is less than 5. nih.gov

It has fewer than 5 hydrogen bond donors. nih.gov

It has fewer than 10 hydrogen bond acceptors. nih.gov

Pyrazol 1 Yl Methanol As a Precursor in Complex Molecule Synthesis

Design and Synthesis of Pyrazole-Containing Heterocycles

Pyrazol-1-yl-methanol serves as a valuable precursor for a variety of pyrazole-based compounds. The hydroxymethyl group provides a reactive site for further chemical modifications, making the compound a useful building block in the synthesis of more complex molecules. A common method for its synthesis is the direct condensation of a pyrazole (B372694) with formaldehyde (B43269), a reaction that is typically conducted under mild conditions.

The versatility of the pyrazole ring, combined with the reactivity of the hydroxymethyl group, allows for its incorporation into larger, fused heterocyclic systems. For example, derivatives of this compound, such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol, are widely used in the preparation of a considerable number of polydentate ligands. researchgate.net These ligands can be further modified to create complex structures with specific properties for various applications, including catalysis and materials science. researchgate.netmdpi.com The synthesis of these complex molecules often involves leveraging the pyrazole core as a scaffold and utilizing the methanol (B129727) group for condensation or substitution reactions. researchgate.net

Development of Poly(1H-pyrazol-1-yl)methane Scaffolds

Poly(1H-pyrazol-1-yl)methane scaffolds, which include bis-, tris-, and tetrakis(pyrazol-1-yl)methanes, are a significant class of compounds in coordination chemistry, and their synthesis has been a subject of interest since the 1930s. researchgate.net The first synthesis of a poly(1H-pyrazol-1-yl)methane was reported in 1937, where tri(1H-pyrazol-1-yl)methane was prepared using the potassium salt of pyrazole and chloroform. nih.govsemanticscholar.org

These scaffolds are constructed by linking multiple pyrazole rings to a central methane (B114726) carbon. This compound and its derivatives are key precursors in these syntheses. For instance, the reaction of pyrazole with formaldehyde can lead to the formation of bis(pyrazol-1-yl)methane under certain conditions. More elaborate structures like tris(1H-pyrazol-1-yl)methane (TPM) and its derivatives, known as C-scorpionates, represent an important class of N-donor tridentate ligands. researchgate.net

Synthetic strategies have evolved over time. Early methods involved autoclaving a pyrazole and its salt with methylene (B1212753) bromide or iodide. nih.govsemanticscholar.org Other techniques include using acetals of aldehydes and ketones to create substituted carbon linkers. nih.govsemanticscholar.org More recently, solventless synthesis methods have been developed for preparing tris(pyrazolyl)phenylmethane ligands. mdpi.com

Scaffold TypeCommon NamePrecursorsSynthetic Method
Bis(1H-pyrazol-1-yl)methane-Pyrazole, Methylene HalideAutoclaving pyrazole and pyrazole salt with CH₂Br₂ or CH₂I₂ nih.govsemanticscholar.org
Tris(1H-pyrazol-1-yl)methaneTPMPyrazole Potassium Salt, ChloroformReaction of pyrazolate salt with CHCl₃ nih.govsemanticscholar.org
Tris(pyrazolyl)phenylmethane-Phenyltrichloromethane, PyrazoleSolventless reaction mdpi.com

Strategies for Constructing Multi-dentate Ligands

The construction of multi-dentate ligands is crucial for the development of coordination complexes with specific geometries and reactivity. This compound and its analogues are excellent starting materials for designing such ligands due to the ease with which the hydroxymethyl group can be functionalized. researchgate.net These ligands are often analogues of poly(pyrazolyl)borates, also known as scorpionates. researchgate.net

A primary strategy involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol or this compound with primary amines. This reaction, typically an SN2 process promoted by a polar aprotic solvent like acetonitrile (B52724), yields tripodal N-donor pyrazolyl ligands. researchgate.net By varying the amine used in the condensation, the length and nature of the "arms" of the ligand can be systematically altered, thus fine-tuning the coordination environment around a metal center. researchgate.net

These pyrazole-based systems are excellent chelating agents for a wide range of transition metals. researchgate.net The resulting multi-dentate ligands can stabilize various coordination geometries and are used to create complexes for applications ranging from bioinorganic modeling to catalysis. researchgate.netresearchgate.net

Role in Organometallic and Coordination Chemistry Building Blocks

The ligands synthesized from this compound are foundational building blocks in organometallic and coordination chemistry. Poly(1H-pyrazol-1-yl)alkanes are a notable class of ligands valued for their neutral charge and versatile chelating capabilities. nih.govsemanticscholar.org Upon binding to a metal center, they typically form stable six- or seven-membered rings in a boat conformation. nih.govsemanticscholar.org

The steric and electronic properties of these ligands can be modulated by introducing substituents on the pyrazole rings or the methane bridge, which in turn influences the chemical properties of the corresponding metal complexes. mdpi.com This tunability is critical for their application in various fields.

Metal complexes incorporating these pyrazole-based ligands have found significant use in:

Catalysis : They serve as catalysts or catalyst precursors for reactions such as water oxidation, alkane functionalization, and the production of biodegradable polymers. researchgate.netulisboa.pt

Bioinorganic Models : These complexes are used as structural and functional models for active sites in metalloenzymes. researchgate.net

Supramolecular Chemistry : The ligands are employed in the design of complex supramolecular frameworks, coordination polymers, and macrocycles. mdpi.com

Radiopharmaceuticals : Technetium (Tc) and Rhenium (Re) complexes anchored by tris(pyrazolyl)methanes have shown potential in radiopharmaceutical research. mdpi.com

The rich coordination chemistry stemming from these this compound-derived building blocks continues to be an active area of research, with ongoing efforts to design new ligands for novel applications. researchgate.netsemanticscholar.org

Catalytic Applications and Mechanistic Aspects

In Situ Catalyst Formation with Transition Metal Ions

A prominent application of pyrazol-1-yl-methanol derivatives is in the in situ formation of catalysts, where the active species is generated directly in the reaction mixture from the ligand and a metal salt. This approach is particularly effective with transition metal ions like copper(II).

In situ complexes formed between pyrazole-based ligands, synthesized from (1H-pyrazol-1-yl)methanol, and various copper(II) salts have demonstrated notable catalytic activity in the oxidation of catechol to o-quinone. nih.govmjcce.org.mk This reaction serves as a model for the activity of catechol oxidase enzymes. The catalytic process utilizes atmospheric oxygen as the oxidant and proceeds under ambient conditions. nih.gov The oxidation activity is typically monitored spectrophotometrically by measuring the absorbance of the o-quinone product. nih.gov Studies have shown that complexes generated from pyrazole (B372694) derivatives and copper(II) salts can effectively promote this transformation. nih.govmjcce.org.mk

The efficiency of these in situ catalysts has been quantitatively assessed using the Michaelis-Menten kinetic model. nih.gov For instance, a complex formed by a specific pyrazole-based ligand (L2) and copper(II) acetate (B1210297) in methanol (B129727) exhibited significant catalytic activity. nih.govmjcce.org.mk The kinetic parameters for this system were determined, showing a maximum reaction velocity (Vmax) of 41.67 µmol L⁻¹ min⁻¹ and a Michaelis constant (Km) of 0.02 mol L⁻¹. nih.govmjcce.org.mk These values indicate a high affinity of the catalyst for the catechol substrate and an efficient conversion to the product. The catalytic efficiency is influenced by several factors, including the specific ligand structure and the reaction conditions. nih.gov

Table 1: Kinetic Parameters for Catechol Oxidation by a Cu(II)-Pyrazole Complex

Parameter Value Unit
Vmax 41.67 µmol L⁻¹ min⁻¹

Data represents the complex formed by ligand L2 and Cu(CH₃COO)₂ in methanol. nih.govmjcce.org.mk

Research has demonstrated that the catalytic performance of the in situ formed copper(II) complexes is highly dependent on both the counterion of the copper salt and the stoichiometry of the ligand-to-metal ratio. nih.govmjcce.org.mk

Different copper(II) salts, such as Cu(CH₃COO)₂, CuSO₄, CuCl₂, and Cu(NO₃)₂, yield catalysts with varying activities. nih.govmjcce.org.mk Notably, combinations involving copper(II) acetate in methanol were found to be particularly effective, highlighting the significant role of the counterion in the catalytic cycle. nih.gov

Furthermore, the ligand-to-metal ratio is a critical parameter for optimizing catalyst performance. Studies have shown that a 2:1 ligand-to-metal (2L/1M) ratio often results in an excellent catalyst, suggesting that the coordination environment of the copper center is crucial for its oxidative function. nih.gov The nature of the solvent also plays a significant role in modulating the catalytic activity of these in situ complexes. nih.gov

This compound Derivatives in Enzyme Mimicking Systems

Derivatives of pyrazole have been successfully employed in the development of synthetic molecules that mimic the function of natural enzymes. Copper(II) complexes with pyrazole-based ligands have been investigated as potential mimics of antioxidant enzymes. nih.gov A series of mononuclear Cu(II) complexes with substituted pyrazoles were found to be trifunctional enzyme mimics, exhibiting superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)-like catalytic activities. nih.gov These enzymes are crucial components of the primary cellular defense system against oxidative damage. The ability of these synthetic complexes to perform these functions is linked to the redox behavior of the Cu(II)/Cu(I) system. nih.gov

Applications in Polymerization Catalysis

This compound derivatives are also valuable in the field of polymerization. Complexes of zinc(II) and copper(II) with (pyrazol-1-ylmethyl)pyridine ligands have been shown to be active initiators for the ring-opening polymerization of lactide monomers (D,L-LA and L-LA). mjcce.org.mk The catalytic behavior is influenced by the nature of both the metal atom and the monomer, with Zn(II) complexes generally displaying higher activity. mjcce.org.mk The polymerization reactions typically follow pseudo-first-order kinetics with respect to the monomer concentration. mjcce.org.mk The molecular weights of the resulting polymers can range from approximately 800 to over 9000 g mol⁻¹, with relatively narrow molecular weight distributions. mjcce.org.mk

In a different application, (Pyrazol-1-yl)carbonyl palladium complexes, when activated with methylaluminoxane (B55162) (MAO), serve as catalysts for the polymerization of ethylene. researchgate.net These catalysts produce linear high-density polyethylene (B3416737) and exhibit moderate activities. The specific structure of the pyrazolylcarbonyl palladium complex has a significant effect on both the activity of the catalyst and the properties of the resulting polymer. researchgate.net

Table 2: Polymerization Activity of (Pyrazol-1-ylmethyl)pyridine Metal Complexes

Catalyst Monomer Rate Constant (h⁻¹) Polymer Molecular Weight (g mol⁻¹)
Zn(II) Complex (1) D,L-LA 0.328 4105 - 1593
Cu(II) Complex (2) D,L-LA 0.066 -
Zn(II) Complex (3) D,L-LA 0.196 -
Cu(II) Complex (4) D,L-LA 0.044 -
Zn(II) Complex (1) L-LA 0.157 -
Cu(II) Complex (2) L-LA 0.074 -
Zn(II) Complex (3) L-LA 0.107 -

Data adapted from studies on lactide polymerization. mjcce.org.mk Molecular weight range shown for catalyst 1 reflects dependency on monomer-to-catalyst ratio.

Stabilization of Chiral Coordination Complexes in Catalysis

The design of chiral ligands is fundamental to asymmetric catalysis, where the ligand transfers stereochemical information to the catalytic center to produce an enantiomerically enriched product. nih.gov While pyrazole derivatives are widely used in the synthesis of chiral ligands and catalysts for asymmetric reactions, such as aldol (B89426) and Michael additions, specific studies detailing the role of the parent compound, this compound, in the stabilization of pre-existing chiral coordination complexes are not extensively documented in the reviewed literature. mjcce.org.mk The primary approach observed involves synthesizing new chiral ligands by reacting a pyrazole precursor with a chiral molecule, thereby creating a new chiral entity that is then coordinated to a metal. mjcce.org.mk These pyrazole-containing chiral ligands play a decisive role in asymmetric transformations catalyzed by transition metals.

Involvement in Selective Methanol Production Systems

A comprehensive review of available scientific literature indicates a lack of specific research focused on the direct involvement of this compound in catalytic systems for the selective production of methanol. While the broader class of pyrazole-containing compounds is recognized for its utility in coordination chemistry and as ligands in various catalytic processes, their specific application and mechanistic role in the synthesis of methanol from feedstocks such as syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) is not documented in existing research.

The industrial production of methanol relies heavily on heterogeneous catalysts, typically based on copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃), which are effective for the hydrogenation of CO and CO₂. Research into new catalytic systems often explores novel ligands to modify the activity and selectivity of metal centers. However, based on current information, this compound has not been identified as a key component or ligand in catalysts developed or studied for selective methanol production.

Consequently, due to the absence of dedicated research in this specific area, there are no detailed findings, mechanistic studies, or performance data to present in the context of this compound's role in selective methanol production. Further investigation would be required to determine if this compound or its derivatives could offer any potential benefits as ligands or precursors in the catalytic conversion of syngas to methanol.

Investigation of Molecular Interactions in Biological Contexts

Ligand-Protein Binding Mechanisms (e.g., NDM1 proteins, Thioredoxin Reductase)

The binding of small molecules to proteins is a highly specific process governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The nature and arrangement of functional groups on a ligand, such as pyrazol-1-yl-methanol, are critical in determining its binding affinity and selectivity for a protein target.

Thioredoxin Reductase: Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is involved in maintaining the redox balance within cells. nih.gov Inhibition of TrxR is a target for cancer therapy, as many cancer cells have an upregulated thioredoxin system. researchgate.net While direct inhibition of TrxR by this compound has not been extensively documented, imidazole (B134444) derivatives have been shown to inhibit the effectiveness of the thioredoxin system. scispace.com Given that pyrazole (B372694) is an isomer of imidazole, it is plausible that pyrazole-containing compounds could also interact with TrxR. The pyrazole ring could engage in interactions with the enzyme's active site, and the methanol (B129727) group could form hydrogen bonds with nearby residues, potentially modulating the enzyme's activity.

Modulation of Enzyme and Receptor Functions by Pyrazole Derivatives

Pyrazole derivatives have been shown to modulate the function of a wide range of enzymes and receptors, attributing to their diverse pharmacological activities. mdpi.com These activities stem from the ability of the pyrazole scaffold to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets. rsc.org

Several pyrazole derivatives have been identified as potent inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation. mdpi.com Others have been found to inhibit carbonic anhydrase, an enzyme important in various physiological processes. researchgate.net The pyrazole core often serves as a central scaffold, with different substituents contributing to the compound's selectivity and potency towards a specific enzyme. For instance, in the case of COX inhibitors, the substituents on the pyrazole ring play a crucial role in determining the selectivity for COX-2 over COX-1. frontiersin.org

The ability of pyrazole derivatives to act as agonists or antagonists for various receptors has also been documented. This modulation of receptor function is dependent on the specific interactions between the pyrazole derivative and the receptor's binding pocket. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, while the substituents can engage in hydrophobic or electrostatic interactions. nih.gov

The following table summarizes the inhibitory activities of some pyrazole derivatives against different enzymes:

Pyrazole Derivative ClassTarget EnzymeObserved Effect
Phenyl-substituted pyrazolesCyclooxygenase-2 (COX-2)Selective Inhibition
Pyrazole-sulfonamidesCarbonic Anhydrase I and IIPotent Inhibition
Tetrahydroindazole analogsBacterial Topoisomerase IIPotent Inhibition
Pyrazole thioether analogsN-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)Competitive Inhibition

Structure-Reactivity Relationships in Biological Pathways

In the context of this compound, the hydroxyl group of the methanol substituent is a key feature. This group can participate in hydrogen bonding, which is a critical interaction for the binding of many ligands to their protein targets. The flexibility of the hydroxymethyl group allows it to adopt different conformations to optimize its interaction with the binding site. SAR studies on related pyrazole derivatives often explore the replacement of such a hydroxyl group with other functional groups to probe the importance of hydrogen bonding for biological activity. researchgate.net

The following table outlines key structural features of pyrazole derivatives and their general impact on biological activity:

Structural FeatureGeneral Impact on Biological Activity
Substituents on the pyrazole ringModulate potency, selectivity, and pharmacokinetic properties.
Nitrogen atoms in the pyrazole ringAct as hydrogen bond acceptors/donors and coordinate with metal ions.
Aromatic or heterocyclic substituentsEngage in π-stacking and hydrophobic interactions.
Flexible side chainsAllow for conformational adjustments to optimize binding.

Theoretical Assessments of Molecular Recognition

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for investigating the molecular recognition of pyrazole derivatives by their biological targets. eurjchem.com These theoretical assessments provide valuable insights into the binding modes of these compounds and can guide the design of new, more potent derivatives.

Molecular docking simulations can predict the preferred orientation of a pyrazole derivative within the active site of a protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For this compound, docking studies could be used to model its interaction with enzymes like NDM-1 or TrxR, predicting how the pyrazole ring and the methanol group orient themselves within the active site and which amino acid residues they interact with.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.com By analyzing a set of pyrazole derivatives with known activities, QSAR models can be developed to predict the activity of new, untested compounds. These models can identify key molecular descriptors, such as electronic properties, steric factors, and lipophilicity, that are important for the biological activity of pyrazole derivatives.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives is an area of active research, with a focus on developing more efficient, environmentally friendly, and versatile methods. While the direct condensation of a pyrazole with formaldehyde (B43269) remains a straightforward and common method for producing pyrazol-1-yl-methanol and its derivatives, researchers are exploring more sophisticated pathways to generate structural diversity.

Recent advancements include:

Multicomponent Reactions (MCRs): Innovative one-pot, three-component reactions are being developed to synthesize complex pyrazole derivatives. For instance, the reaction of benzaldehydes, malononitrile, and phenylhydrazine (B124118) can produce 5-amino-1H-pyrazole-4-carbonitrile derivatives in short reaction times (15–27 minutes) and with high yields (85–93%). nih.gov This approach offers advantages in terms of simplicity, mild reaction conditions, and eco-friendliness. nih.gov

Cycloaddition Reactions: The [3+2] cycloaddition is a powerful tool for constructing the pyrazole core. Novel strategies, such as the silver-mediated reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, provide access to a broad scope of pyrazoles under mild conditions. organic-chemistry.org Another approach involves the reaction of vinyl sulfonyl fluorides with ethyl diazoacetate, which rapidly builds the pyrazole ring through a Michael addition followed by the elimination of sulfur dioxide gas. organic-chemistry.org

Oxidative Cyclization: Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones presents a modern method for creating a wide range of pyrazole derivatives. organic-chemistry.org The proposed mechanism involves the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org

These novel pathways represent a significant step forward, enabling the synthesis of highly functionalized pyrazoles that can be used to build upon the this compound framework.

Synthetic Pathway Key Reactants Typical Conditions Advantages Yield Range
Multicomponent Reaction Benzaldehydes, Malononitrile, Phenyl hydrazine (B178648)H2O/EtOH, 55 °C, Nano catalystEco-friendly, Simple, Short reaction time85–93% nih.gov
[3+2] Cycloaddition N-isocyanoiminotriphenylphosphorane, Terminal alkynesSilver-mediated, Mild conditionsBroad substrate scope, Odorless isocyanideNot Specified
Aerobic Oxidative Cyclization β,γ-Unsaturated hydrazonesCu-catalyzed, AerobicBroad scope, C=C bond cleavageGood yields organic-chemistry.org
Condensation Chalcones, Phenylhydrazine hydrochloridesAmberlyst-15, Acetonitrile (B52724), Room TempSimple, EfficientNot Specified

Development of Advanced Catalytic Systems

The efficiency and selectivity of pyrazole synthesis are often dictated by the catalytic system employed. Research is heavily focused on creating novel catalysts that are not only highly active but also reusable and environmentally benign.

Key areas of development include:

Nanocatalysts: A novel nanocatalyst, LDH@PTRMS@DCMBA@CuI, has been developed from nano copper immobilized on a modified layered double hydroxide (B78521) (LDH). nih.gov This catalyst has demonstrated high activity and selectivity in the one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives and can be reused for several cycles without a significant loss of activity. nih.gov

Transition Metal Catalysts: Ruthenium and copper complexes are prominent in modern pyrazole synthesis. Low loadings of Ru3(CO)12 combined with specific ligands can catalyze the dehydrogenative coupling of diols and hydrazines. organic-chemistry.org Copper-based catalysts are widely used for various cyclization and coupling reactions leading to pyrazole formation. organic-chemistry.org

Metal-Organic Frameworks and Supported Catalysts: Efforts are being made to heterogenize homogeneous catalysts by immobilizing them on solid supports. This includes the use of catalysts like Fe3O4@Alg@CPTMS@Arg and palladium/copper systems, which facilitate easier separation and recycling, aligning with the principles of green chemistry. nih.gov

Organocatalysis: The use of metal-free organocatalysts, such as DABCO and ionic liquids, is also gaining traction for the synthesis of pyrazole derivatives, offering an alternative to traditional metal-based systems. nih.gov

The development of these advanced catalytic systems is crucial for streamlining synthetic pathways to this compound and its derivatives, making them more accessible and cost-effective.

Elucidation of Complex Reaction Mechanisms

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. For pyrazole synthesis, mechanistic studies often focus on the intricate steps of ring formation and functionalization.

For example, the domino reaction for synthesizing vinylpyrazoles is proposed to begin with the methanolysis of a reagent to generate a diazomethyl anion. nih.gov This is followed by a 1,3-dipolar cycloaddition to an aldehyde, generating a pyrazoline intermediate, which then undergoes further transformation and aromatization to yield the final product. nih.gov

In other systems, such as the reaction of vinylpyrazoles with alkanethiols, the mechanism can proceed through either an ionic or a free-radical pathway, leading to different addition products depending on the reaction conditions. nih.gov Understanding the factors that control these pathways is key to achieving product selectivity. For copper-catalyzed oxidative cyclizations, evidence points towards a mechanism initiated by the formation of a hydrazonyl radical, which subsequently cyclizes. organic-chemistry.org Elucidating these complex pathways allows chemists to fine-tune reaction conditions to favor desired outcomes and suppress side reactions.

Design of Next-Generation Pyrazole-based Ligands and Scaffolds

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry and coordination chemistry due to its unique electronic properties and ability to form stable complexes with metal ions. nih.govresearchgate.net this compound serves as an excellent starting point for designing sophisticated ligands and molecular scaffolds.

Current research focuses on:

Tripodal N-donor Ligands: this compound and its derivatives are used to synthesize tripodal ligands, which are crucial in coordination chemistry and catalysis. researchgate.net For example, new tripodal pyrazolyl N-donor ligands are being studied for their catecholase activities when complexed with copper (II) salts. researchgate.net

Scaffolds for Protein Kinase Inhibitors: The pyrazole scaffold is a key component in the development of inhibitors for protein kinases, which are important targets in cancer therapy. nih.gov Modifications to the pyrazole ring allow for fine-tuning the binding affinity and selectivity of these inhibitors. nih.gov For instance, pyrazole-based scaffolds have been designed and synthesized as potent inhibitors of VEGFR-2, a crucial target in angiogenesis and tumor growth. rsc.orgrsc.org

Bioactive Molecules: The inherent biological activity of the pyrazole nucleus is being exploited to create new therapeutic agents. researchgate.netglobalresearchonline.net The design of novel pyrazole derivatives is a continuous effort in the search for new drugs with anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net

The modular nature of this compound allows for the systematic modification and elaboration of the pyrazole core, enabling the rational design of next-generation ligands and scaffolds with tailored properties.

Scaffold/Ligand Type Target Application Key Design Feature Example Compound Class
Tripodal N-donor Ligands Catalysis (e.g., Catecholase activity)Multi-dentate coordination sitesLigands derived from (3,5-dimethyl-1H-pyrazol-1-yl)methanol researchgate.net
VEGFR-2 Inhibitors Anticancer TherapySpecific interactions with kinase active site3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-ones rsc.orgrsc.org
JAK Inhibitors Anti-inflammatory, AnticancerBinding to ATP pocket of kinasesRuxolitinib, Gandotinib nih.gov

Integration with Advanced Materials Science

The unique properties of the pyrazole ring are not limited to biological applications; they are also being harnessed in the field of materials science. Pyrazole-containing compounds are versatile intermediates for creating functional materials with specific optical, electronic, or sensory properties. mdpi.com

Emerging research avenues include:

Organic Materials for Electronics: The conjugated π-system of the pyrazole ring makes it an attractive component for organic electronic materials. Research is exploring the use of pyrazole derivatives in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. mdpi.com

Fluorescent Sensors: The photophysical properties of functionalized pyrazoles are being studied extensively. mdpi.com These molecules can exhibit fluorescence that is sensitive to their environment, making them suitable for the development of chemical sensors for detecting ions and other analytes. mdpi.com

Functional Polymers: this compound and related compounds can be used as monomers or functional units in polymerization reactions. For example, aluminum complexes bearing anilido-pyrazolate ligands, derived from pyrazole precursors, are being investigated as catalysts for the ring-opening polymerization of ε-caprolactone, a process used to create biodegradable polyesters. rsc.org

The integration of pyrazole-based structures into advanced materials is a rapidly growing field, promising innovations in areas ranging from environmental sensing to biomedical devices.

Q & A

Q. What are the standard synthetic routes for Pyrazol-1-yl-methanol, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via condensation reactions involving pyrazole derivatives and formaldehyde under controlled conditions. For example, refluxing pyrazole precursors with ethanol and glacial acetic acid (1:1 ratio) at 70–80°C for 7–10 hours yields the compound, though yields may vary (~45% in some cases) . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants. Post-synthesis purification via silica gel chromatography or recrystallization (e.g., using ethanol) is critical to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR are used to confirm the methanol group (-CH2_2OH) and pyrazole ring substitution patterns.
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX software ) resolves bond angles and dihedral angles between the pyrazole ring and substituents, critical for understanding molecular geometry .
  • FTIR : Identifies functional groups like O-H (stretch ~3200–3400 cm1^{-1}) and C-N (pyrazole ring) .

Q. How can researchers assess the purity of this compound, and what analytical techniques detect common byproducts?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) identifies low-molecular-weight byproducts (e.g., unreacted formaldehyde). Karl Fischer titration quantifies residual moisture, which is critical for stability studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., density, solubility) of this compound across studies?

Discrepancies in properties like density (reported as 1.21 g/cm³ vs. other values) may arise from polymorphic forms or solvent inclusion in crystals. Researchers should:

  • Compare data under identical conditions (e.g., temperature, solvent).
  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Validate results with computational models (e.g., density functional theory) .

Q. How does the substitution pattern on the pyrazole ring influence the compound’s reactivity and biological activity?

Substituents like nitro groups (e.g., in 4-nitro derivatives) enhance electrophilicity, enabling nucleophilic substitution reactions. Methanol groups (-CH2_2OH) increase hydrophilicity, affecting bioavailability. Comparative studies with analogs (e.g., (4-Pyrazol-1-yl-phenyl)methanol ) reveal structure-activity relationships (SAR), such as improved binding affinity to enzymes or receptors .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., kinases).
  • Molecular Dynamics (MD) : GROMACS or AMBER simulates stability of ligand-receptor complexes.
  • QSAR Models : Utilize datasets from PubChem or Reaxys to correlate substituent effects with activity .

Q. How can researchers design experiments to study the compound’s role in catalytic or photochemical applications?

  • Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions. Monitor catalytic efficiency via turnover frequency (TOF) measurements.
  • Photochemistry : UV-vis spectroscopy tracks photoinduced electron transfer, while time-resolved fluorescence assesses excited-state lifetimes .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) promotes single-crystal growth. For twinned crystals, use SHELXL’s TWIN command to refine data. High-resolution synchrotron radiation (<1 Å) resolves disorder in the methanol group .

Methodological Considerations

Q. What protocols mitigate degradation of this compound during storage?

Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent oxidation. Lyophilization enhances stability for long-term storage. Regular HPLC checks detect degradation products like pyrazole-1-carbaldehyde .

Q. How can researchers optimize solvent systems for reactions involving this compound?

Polar solvents (ethanol, DMF) enhance solubility for nucleophilic substitutions. For acid-sensitive reactions, use dichloromethane with molecular sieves. Solvent-free mechanochemical methods reduce byproduct formation .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally similar compounds (e.g., (2-Phenyl-1H-imidazol-4-yl)methanol) in terms of synthetic flexibility?

The pyrazole ring offers greater π-stacking potential than imidazole, influencing catalytic or supramolecular applications. Methanol groups in both compounds enable esterification or etherification, but pyrazole’s lower basicity reduces side reactions in acidic conditions .

Q. What mechanistic insights explain the compound’s participation in multicomponent reactions (e.g., Biginelli or Mannich reactions)?

The methanol group acts as a hydrogen-bond donor, stabilizing intermediates. In Mannich reactions, it facilitates imine formation, as seen in crown ether derivatives . Kinetic studies (e.g., in situ IR) track intermediate formation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.